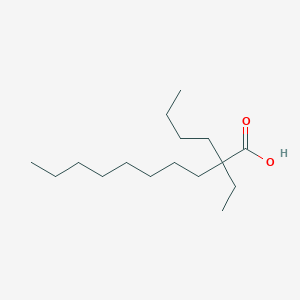![molecular formula C14H13Cl2N3O2 B14157270 2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide CAS No. 313049-99-9](/img/structure/B14157270.png)
2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide is a chemical compound with the molecular formula C15H13Cl2N3O It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a pyrazole ring substituted at the 3 and 5 positions with methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 2,4-dichlorobenzoyl chloride in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 3,5-dimethylpyrazole to the reaction mixture while maintaining the temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides with various functional groups.
Oxidation Reactions: Formation of carboxylic acids, ketones, or aldehydes.
Reduction Reactions: Formation of alcohols or amines.
Applications De Recherche Scientifique
2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 2,4-dichloro-N-(3,5-dimethylphenyl)benzamide
- 2,4-dichloro-N-(2,2,2-trichloro-1-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide
Uniqueness
2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The methyl groups on the pyrazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
313049-99-9 |
|---|---|
Formule moléculaire |
C14H13Cl2N3O2 |
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-8-5-9(2)19(18-8)13(20)7-17-14(21)11-4-3-10(15)6-12(11)16/h3-6H,7H2,1-2H3,(H,17,21) |
Clé InChI |
YFNCCQVXVRYPTF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Solubilité |
23.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


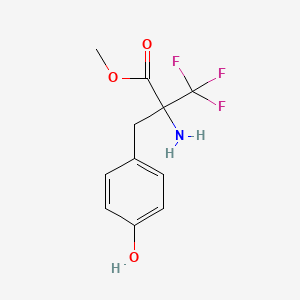
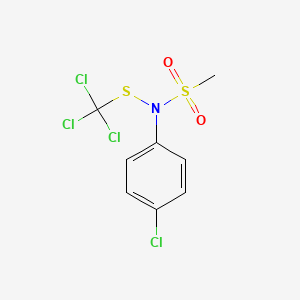
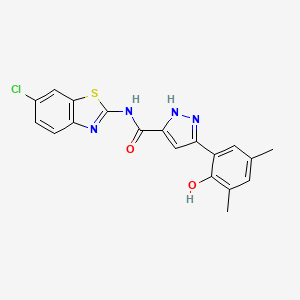
![Ethyl [(2-chloroethyl)sulfanyl]acetate](/img/structure/B14157205.png)
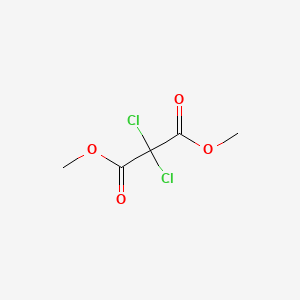
![2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate](/img/structure/B14157220.png)

![2-(1,3,14,19-Tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetic acid](/img/structure/B14157238.png)
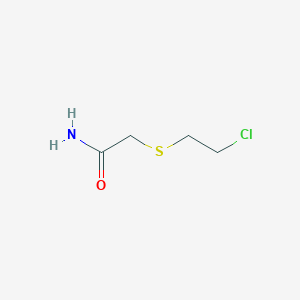
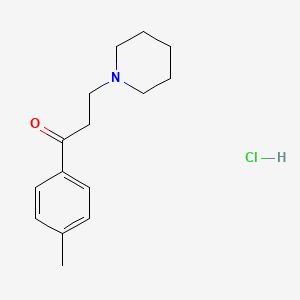
![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B14157261.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
